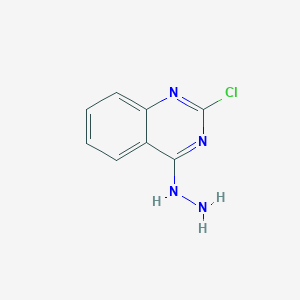

2-氯-4-肼基喹唑啉

描述

2-chloro-4-hydrazinylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

科学研究应用

2-chloro-4-hydrazinylquinazoline has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including anticancer and antimicrobial agents.

Materials Science: The compound is used in the development of new materials with unique properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-hydrazinylquinazoline typically involves the reaction of 2-chloro-4-nitroquinazoline with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The nitro group is reduced to an amino group, forming the hydrazinyl derivative .

Industrial Production Methods

While specific industrial production methods for 2-chloro-4-hydrazinylquinazoline are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

化学反应分析

Types of Reactions

2-chloro-4-hydrazinylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The hydrazinyl group can be oxidized to form azo compounds or reduced to form amines.

Cyclization Reactions: The compound can undergo cyclization to form triazoloquinazoline derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Various substituted quinazoline derivatives.

Oxidation: Azo compounds.

Reduction: Aminoquinazoline derivatives.

作用机制

The mechanism of action of 2-chloro-4-hydrazinylquinazoline involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes like topoisomerase, which are crucial for DNA replication .

相似化合物的比较

Similar Compounds

2-chloro-4-anilinoquinazoline: Known for its anticancer properties.

2-chloro-4-nitroquinazoline: A precursor in the synthesis of 2-chloro-4-hydrazinylquinazoline.

Triazoloquinazoline derivatives: Known for their DNA intercalation properties.

Uniqueness

2-chloro-4-hydrazinylquinazoline is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

生物活性

2-Chloro-4-hydrazinylquinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from a variety of research studies.

Synthesis and Chemical Structure

2-Chloro-4-hydrazinylquinazoline belongs to the quinazoline family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. The introduction of hydrazine and chlorine substituents enhances its reactivity and potential biological activity.

Anticancer Properties

Numerous studies have evaluated the anticancer activity of 2-chloro-4-hydrazinylquinazoline and its derivatives against various human cancer cell lines. The compound has demonstrated moderate to high cytotoxic effects, particularly against:

- Hepatocellular carcinoma (HepG2)

- Mammary gland breast cancer (MCF-7)

- Human prostate cancer (PC3)

- Colorectal carcinoma (HCT-116)

In vitro studies report the following IC50 values for 2-chloro-4-hydrazinylquinazoline:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 29.47 |

| MCF-7 | 45.20 |

| PC3 | 53.10 |

| HCT-116 | 27.05 |

These values indicate that the compound exhibits varying degrees of effectiveness across different cancer types, with HCT-116 showing the highest sensitivity to treatment .

The mechanism by which 2-chloro-4-hydrazinylquinazoline exerts its anticancer effects is believed to involve:

- Topoisomerase II Inhibition : The compound acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. By interfering with this enzyme, the compound can induce DNA damage leading to apoptosis in cancer cells .

- Induction of Apoptosis : Studies have shown that treatment with 2-chloro-4-hydrazinylquinazoline leads to increased levels of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2, promoting programmed cell death .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

In Vitro Studies

A series of experiments conducted on various human cancer cell lines have consistently shown that 2-chloro-4-hydrazinylquinazoline exhibits significant cytotoxicity. For instance, one study reported that this compound induced apoptosis in HCT-116 cells at concentrations as low as 10 μM. Additionally, it was noted that the compound's activity was comparable to established chemotherapeutic agents like doxorubicin, albeit with a different mechanism of action .

Comparative Analysis

In comparison to other quinazoline derivatives, 2-chloro-4-hydrazinylquinazoline has been found to possess superior activity against certain cancer cell lines. For example, while some derivatives showed IC50 values exceeding 50 µM across various lines, 2-chloro-4-hydrazinylquinazoline demonstrated lower IC50 values indicating higher potency .

属性

IUPAC Name |

(2-chloroquinazolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-8-11-6-4-2-1-3-5(6)7(12-8)13-10/h1-4H,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJYSNMBGNZDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。